molecular formula C13H15NO2 B3060223 Methyl 1-isopropyl-1H-indole-6-carboxylate CAS No. 202745-76-4

Methyl 1-isopropyl-1H-indole-6-carboxylate

Cat. No.: B3060223
CAS No.: 202745-76-4
M. Wt: 217.26 g/mol
InChI Key: QFHTWTKDRUFTJW-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-indole-6-carboxylate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point in synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 1-isopropyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may contribute to its biological effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . By affecting this pathway, this compound can alter the expression of genes involved in inflammatory responses, leading to potential therapeutic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition can result in reduced inflammation and pain. Additionally, the compound may influence gene expression by modulating transcription factors or epigenetic regulators, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme temperatures may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can exert sustained biological effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to hepatotoxicity or nephrotoxicity in animal models . Therefore, careful consideration of dosage is essential when evaluating the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Chemical Reactions Analysis

Methyl 1-isopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-isopropyl-1H-indole-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 1-isopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives like:

These comparisons highlight the unique aspects of this compound, such as its specific substituents that can influence its reactivity and applications.

Properties

IUPAC Name

methyl 1-propan-2-ylindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHTWTKDRUFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442444
Record name Methyl 1-isopropyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202745-76-4
Record name Methyl 1-isopropyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal (3.7 g, 13.15 mmole) was refluxed with 100 mL of 1N hydrochloric acid in methanol for 1 h. The solution was concentrated and the residue dissolved in 50 mL of ethyl acetate, washed with saturated sodium bicarbonate solution, dried organic layer over magnesium sulfate and evaporated to give 2.78 g of 6-carbomethoxy-1-(2-propyl)indole.
Name
4-Carbomethoxy-2-(N-2-propylamino)phenylacetaldehyde dimethylacetal
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 1H-indole-6-carboxylate (5.00 g, 28.5 mmol) and cesium carbonate (18.6 g, 57.1 mmol) in DMPU (50 mL) was added 2-iodopropane (3.71 mL, 37.1 mmol). After stirring at 80° C. for 4 h, the solution was cooled to rt, poured onto ether, washed with H2O (three times) and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product. LCMS (M+1)=218.1
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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